molecular formula C15H14F2N2O2 B11955477 1-(2,5-Difluorophenyl)-3-(2-ethoxyphenyl)urea

1-(2,5-Difluorophenyl)-3-(2-ethoxyphenyl)urea

Cat. No.: B11955477
M. Wt: 292.28 g/mol
InChI Key: MJTMZHWCYJRWJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,5-Difluorophenyl)-3-(2-ethoxyphenyl)urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of two aromatic rings substituted with fluorine and ethoxy groups, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Difluorophenyl)-3-(2-ethoxyphenyl)urea typically involves the reaction of 2,5-difluoroaniline with 2-ethoxyphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. The general reaction scheme is as follows:

2,5-Difluoroaniline+2-Ethoxyphenyl isocyanateThis compound\text{2,5-Difluoroaniline} + \text{2-Ethoxyphenyl isocyanate} \rightarrow \text{this compound} 2,5-Difluoroaniline+2-Ethoxyphenyl isocyanate→this compound

The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity. Catalysts and other additives may be used to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Difluorophenyl)-3-(2-ethoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can introduce various functional groups, such as halogens, nitro groups, or sulfonic acids.

Scientific Research Applications

1-(2,5-Difluorophenyl)-3-(2-ethoxyphenyl)urea has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2,5-Difluorophenyl)-3-(2-ethoxyphenyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects are mediated through various pathways, including inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication and transcription.

Comparison with Similar Compounds

1-(2,5-Difluorophenyl)-3-(2-ethoxyphenyl)urea can be compared with other similar compounds, such as:

    1-(2,5-Difluorophenyl)-3-phenylurea: Lacks the ethoxy group, which may affect its chemical and biological properties.

    1-(2-Fluorophenyl)-3-(2-ethoxyphenyl)urea: Has only one fluorine atom, which may influence its reactivity and interactions.

    1-(2,5-Difluorophenyl)-3-(4-methoxyphenyl)urea: Contains a methoxy group instead of an ethoxy group, leading to different chemical behavior.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C15H14F2N2O2

Molecular Weight

292.28 g/mol

IUPAC Name

1-(2,5-difluorophenyl)-3-(2-ethoxyphenyl)urea

InChI

InChI=1S/C15H14F2N2O2/c1-2-21-14-6-4-3-5-12(14)18-15(20)19-13-9-10(16)7-8-11(13)17/h3-9H,2H2,1H3,(H2,18,19,20)

InChI Key

MJTMZHWCYJRWJO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NC2=C(C=CC(=C2)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.